molecular formula C21H14ClNO4 B6505358 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 923216-66-4

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

Cat. No. B6505358
CAS RN: 923216-66-4
M. Wt: 379.8 g/mol
InChI Key: TUVAVVOSYDDJPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated to afford N-(4-bromophenyl)furan-2-carboxamide analogues .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . For instance, in a molecule like N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between furan and pyridine rings is 73.52 (14)° .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorobenzoyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Mechanism of Action

Target of Action

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives have been found to be effective antimicrobial agents . They are known to interact with various targets in microbial cells, disrupting essential biological processes and leading to the death of the microbes .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that disrupts essential biological processes . For instance, some benzofuran derivatives have been found to inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways in microbial cells . For instance, they can inhibit the synthesis of essential proteins, disrupt DNA replication, or interfere with cell wall synthesis . The disruption of these pathways can lead to the death of the microbial cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the drug reaches its target, how long it stays in the body, and how quickly it is eliminated .

Result of Action

Based on the known effects of benzofuran derivatives, it can be inferred that the compound may have antimicrobial effects . By disrupting essential biological processes in microbial cells, the compound may lead to the death of the microbes .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect how a drug interacts with its target and how quickly it is metabolized and excreted . .

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVAVVOSYDDJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164214
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

CAS RN

923216-66-4
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923216-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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